molecular formula C21H18N4O4S B2865255 methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 941876-09-1

methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B2865255
CAS No.: 941876-09-1
M. Wt: 422.46
InChI Key: COJDGWAINOUNEZ-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core fused with a thiophene-carboxylate moiety. The structure includes:

  • A pyrazolo[1,5-a]pyrazinone ring system substituted at position 2 with a 4-methylphenyl group.
  • An acetyl amino linker bridging the pyrazinone ring to a thiophene-2-carboxylate scaffold.
  • A methyl ester group at the thiophene-2-position, enhancing solubility and bioavailability.

Properties

IUPAC Name

methyl 3-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13-3-5-14(6-4-13)16-11-17-20(27)24(8-9-25(17)23-16)12-18(26)22-15-7-10-30-19(15)21(28)29-2/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJDGWAINOUNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time will vary depending on the specific reaction being performed.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate with structurally analogous compounds from the evidence.

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Pyrazolo[1,5-a]pyrazinone 2-(4-Methylphenyl), thiophene-2-carboxylate Acetyl amino linker, methyl ester
Example 62 (Chromenone derivative) Pyrazolo[3,4-d]pyrimidine 3-(3-Fluorophenyl), 5-fluoro-chromen-4-one, 5-methylthiophen-2-yl Ethyl bridge, fluorinated aryl groups
MK66 (50) / MK63 (51) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(4-Methoxyphenyl) [MK66], 5-(2,3,4,5-tetrafluorophenyl) [MK63], 2-phenyl Methoxy, polyfluoroaryl, ketone

Key Observations

Heterocyclic Core Differences: The target compound’s pyrazolo[1,5-a]pyrazinone core is distinct from Example 62’s pyrazolo[3,4-d]pyrimidine and MK66/MK63’s pyrazolo[1,5-a]pyrimidinone. These variations influence electronic properties and binding interactions.

Substituent Profiles: The 4-methylphenyl group in the target compound contrasts with Example 62’s fluorophenyl and MK63’s tetrafluorophenyl, which enhance metabolic stability and lipophilicity .

Physicochemical Properties: Example 62 exhibits a higher molecular weight (560.2 g/mol) and melting point (227–230°C) compared to the target compound (exact data unavailable), likely due to its chromenone scaffold and fluorinated substituents .

Critical Analysis of Structural and Functional Divergence

  • the target compound’s methylphenyl group .
  • Solubility: The methyl ester in the target compound may confer better aqueous solubility than MK66’s methoxy group or Example 62’s chromenone system.

Biological Activity

Methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a pyrazolo[1,5-a]pyrazine moiety, which are known for their diverse biological activities. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S with a molar mass of approximately 396.46 g/mol. The structure can be represented as follows:

\text{Methyl 3 2 4 Methylphenyl 4 Oxopyrazolo 1 5 a Pyrazin 5 4H yl Acetyl}amino)Thiophene-2-Carboxylate}

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of thiophene and pyrazole have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Similar compounds have demonstrated the ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that is linked to gout and other inflammatory conditions. The IC50 values for related compounds suggest moderate to potent inhibitory effects, indicating that this compound may also exhibit similar properties.

CompoundIC50 (μM)Activity
Compound A3.6Xanthine oxidase inhibitor
Compound B8.1Antioxidant activity
Methyl 3-{...}TBDTBD

Antimicrobial Activity

There is evidence suggesting that thiophene derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. Studies on structurally related compounds have reported significant antibacterial and antifungal activities.

Case Studies and Research Findings

  • Study on Pyrazole Derivatives : A study published in Bioorganic & Medicinal Chemistry investigated the biological activities of pyrazole derivatives and found that certain modifications increased their potency against specific targets such as bacterial enzymes and cancer cell lines .
  • Antioxidant Properties : Another research article focused on the antioxidant capabilities of thiophene derivatives, demonstrating their effectiveness in reducing oxidative stress markers in vitro . This suggests potential therapeutic applications in conditions exacerbated by oxidative damage.
  • Enzyme Inhibition : A comparative analysis highlighted the enzyme inhibitory effects of various methylated pyrazole compounds, establishing a correlation between structural features and biological activity . This underscores the importance of further exploring this compound for similar applications.

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